21-Deacetoxy Deflazacort

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

21-Deacetoxy Deflazacort is a chemical compound that acts as an intermediate in the production of Deflazacort, a corticosteroid medication []. Corticosteroids are a class of drugs known for their anti-inflammatory and immunosuppressive properties [].

Synthesis of Deflazacort

21-Deacetoxy Deflazacort is a key intermediate in the synthesis of Deflazacort. Scientific research on Deflazacort's development likely involved studying the reaction pathways and optimizing the production process for this molecule []. This research would be crucial for large-scale manufacturing of Deflazacort for clinical use.

While the specific details of the synthesis might be proprietary information, scientific publications might describe general methods for corticosteroid synthesis that could involve 21-Deacetoxy Deflazacort as a starting material [].

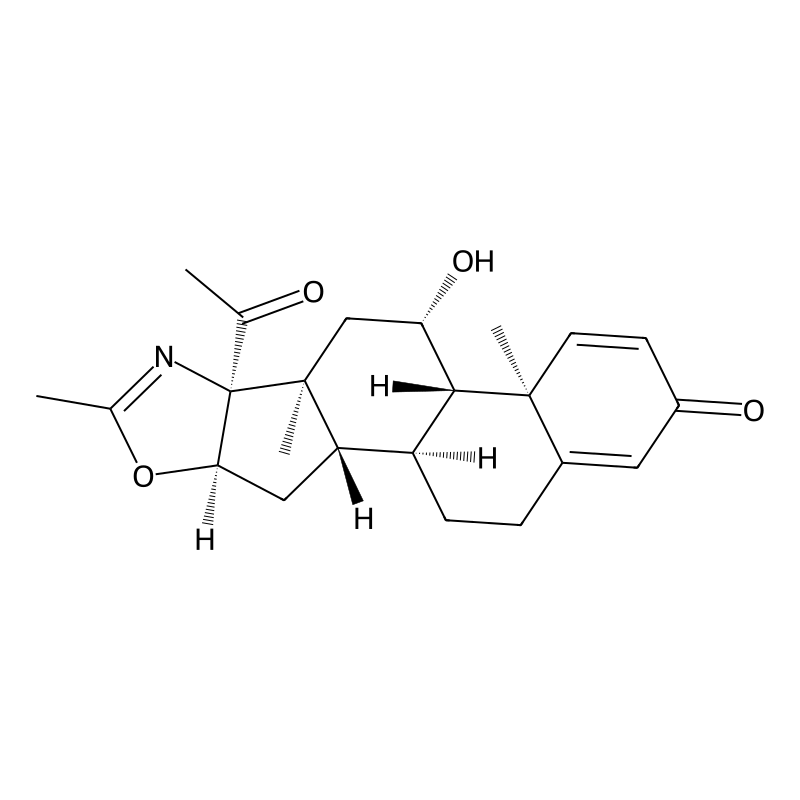

21-Deacetoxy Deflazacort is a synthetic corticosteroid and an intermediate in the synthesis of Deflazacort, which is used primarily for its anti-inflammatory and immunosuppressive properties. The compound has the molecular formula C23H29NO4 and a molecular weight of 383.48 g/mol . Structurally, it is characterized by a steroid backbone with specific functional groups that contribute to its biological activity.

- The mechanism of action of 21-DDF is unknown.

- Further studies are required to determine if it interacts with biological targets or possesses any specific activity within the body.

- No data exists on the safety or hazards associated with 21-DDF.

- Given its close relation to Deflazacort, it's possible that similar side effects could occur with high exposure.

- However, the absence of research on 21-DDF necessitates caution in handling it until its properties are better understood.

- Elimination: Removal of specific functional groups to create double bonds.

- Cyanohydrin Formation: Reaction with cyanohydrins under alkaline conditions.

- Silanization: Introduction of silicon-containing groups to enhance reactivity.

- Esterification: Formation of esters by reacting acids with alcohols.

- Hydrolysis: Breakdown of compounds in the presence of water to yield desired products .

These reactions are part of a complex synthetic route that ultimately leads to the formation of 21-Deacetoxy Deflazacort.

21-Deacetoxy Deflazacort exhibits significant biological activity, primarily through its action as a glucocorticoid. It binds to glucocorticoid receptors, modulating gene expression and leading to:

- Anti-Inflammatory Effects: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines.

- Immunosuppressive Effects: Suppresses immune responses, making it useful in treating autoimmune diseases .

Its efficacy is comparable to other corticosteroids, but it may have a more favorable side effect profile.

The synthesis of 21-Deacetoxy Deflazacort can be achieved through various methods, often involving multiple steps:

- Starting Materials: Use of readily available precursors.

- Reagents: Specific reagents are employed for each reaction step, ensuring high yield and purity.

- Conditions: Reactions are typically performed under controlled temperature and pressure conditions to optimize outcomes .

The detailed synthetic pathway includes several reactions such as hydrolysis, bromination, and esterification, culminating in the target compound.

21-Deacetoxy Deflazacort is primarily used in pharmaceutical research and development. Its applications include:

- Intermediate in Drug Synthesis: Serves as a precursor in the production of Deflazacort.

- Research Tool: Utilized in studies investigating corticosteroid mechanisms and effects on inflammation and immunity .

Its role as an intermediate highlights its importance in developing therapeutic agents.

Interaction studies have shown that 21-Deacetoxy Deflazacort can interact with various biological molecules:

- Protein Binding: It binds to plasma proteins, influencing its pharmacokinetics.

- Enzyme Interactions: May affect cytochrome P450 enzymes involved in drug metabolism .

These interactions are crucial for understanding its efficacy and safety profile in clinical settings.

Similar Compounds

Several compounds share structural or functional similarities with 21-Deacetoxy Deflazacort. The following table highlights these compounds along with their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Deflazacort | C22H27NO4 | Active metabolite with broader use |

| Prednisolone | C21H28O5 | Commonly used corticosteroid |

| Methylprednisolone | C22H30O5 | Synthetic glucocorticoid |

| Betamethasone | C22H29FO5 | Potent anti-inflammatory properties |

21-Deacetoxy Deflazacort is unique due to its specific role as an intermediate that retains significant biological activity while being less potent than its final product, Deflazacort.

Molecular Formula and Weight

21-Deacetoxy Deflazacort possesses the molecular formula C₂₃H₂₉NO₄, which represents a steroid compound with 23 carbon atoms, 29 hydrogen atoms, one nitrogen atom, and four oxygen atoms [2] [4] [5]. The molecular weight of this compound has been consistently reported as 383.48 grams per mole across multiple analytical sources [2] [7] [25]. The exact mass, determined through high-resolution mass spectrometry, is 383.209656 atomic mass units [11].

The compound is assigned the Chemical Abstracts Service registry number 13649-88-2, which serves as its unique identifier in chemical databases [4] [5] [7]. This molecular composition places 21-Deacetoxy Deflazacort within the classification of synthetic corticosteroid derivatives, specifically as a deacetylated metabolite of deflazacort .

Stereochemical Configuration and Absolute Stereochemistry

21-Deacetoxy Deflazacort exhibits complex stereochemistry with eight defined stereocenters out of eight possible positions [2]. The absolute stereochemistry has been characterized through advanced analytical techniques, revealing a specific three-dimensional arrangement of atoms that determines its biological activity [2].

The stereochemical configuration follows the systematic nomenclature: (1S,2S,4R,8S,9S,11S,12S,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-6,14,17-trien-16-one [5]. This complex stereochemical arrangement includes multiple chiral centers that are critical for the compound's structural integrity and functional properties [2].

The International Union of Pure and Applied Chemistry name reflects the absolute configuration: (6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-acetyl-7-hydroxy-6a,8a,10-trimethyl-1,2,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-4H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-4-one [4]. The optical activity remains unspecified in current literature, though the compound contains multiple asymmetric centers [2].

Functional Group Analysis

The molecular structure of 21-Deacetoxy Deflazacort contains several key functional groups that contribute to its chemical behavior and biological activity [2] [5]. The compound features a ketone group at position 20, which is characteristic of steroid hormones and contributes to the compound's reactivity profile [2].

A hydroxyl group is present at position 11, which serves as a hydrogen bond donor and affects the compound's solubility characteristics [2] [11]. The methyl-oxazoline ring system represents a unique structural feature that distinguishes this compound from other corticosteroids [24]. This heterocyclic ring contains both nitrogen and oxygen atoms, contributing to the compound's polar surface area [11].

The steroid backbone maintains the characteristic four-ring structure common to corticosteroids, with specific modifications that influence its pharmacological properties [2]. An acetyl group remains attached at position 8, contributing to the compound's lipophilic character [5] [11]. The presence of multiple methyl groups at positions 6, 9, and 13 further contributes to the compound's molecular recognition properties [2].

Physicochemical Properties

Solubility Profile

21-Deacetoxy Deflazacort demonstrates limited aqueous solubility, which is characteristic of steroid compounds [23]. The compound exhibits enhanced solubility in organic solvents, with documented solubility in dimethyl sulfoxide and dimethylformamide systems [23]. The partition coefficient (LogP) has been reported as 1.06, indicating moderate lipophilicity [11].

The polar surface area of the compound measures 75.96 square angstroms, which influences its membrane permeability and distribution properties [11]. The compound shows preferential dissolution in organic solvent systems rather than aqueous media, reflecting its steroid nature and molecular composition [23].

| Solvent System | Solubility Characteristics |

|---|---|

| Aqueous buffers | Limited solubility |

| Organic solvents | Enhanced solubility |

| Dimethyl sulfoxide | Good solubility |

| Dimethylformamide | Good solubility |

Crystalline Characteristics

The compound exists as a crystalline solid under standard conditions, with a melting point exceeding 250 degrees Celsius with decomposition [11] [25]. The density has been calculated as 1.39 grams per cubic centimeter, reflecting the compact molecular packing in the solid state [25]. The crystalline form demonstrates thermal stability up to the decomposition temperature [25].

The refractive index has been determined as 1.675, indicating the compound's optical density characteristics [11] [25]. Storage conditions typically require refrigeration to maintain stability and prevent degradation [11] [25]. The crystalline structure contributes to the compound's physical handling properties and formulation characteristics [25].

Spectroscopic Properties

Spectroscopic analysis reveals characteristic absorption patterns that serve as identification markers for 21-Deacetoxy Deflazacort [15] [16]. Ultraviolet spectroscopy shows absorption maxima at 247 nanometers when analyzed in appropriate solvent systems [15]. The compound exhibits specific fragmentation patterns under mass spectrometry conditions [16].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns corresponding to the steroid framework and functional groups [16]. Infrared spectroscopy reveals absorption bands corresponding to the hydroxyl, carbonyl, and aromatic functional groups present in the molecular structure [17].

The mass spectrometric fragmentation pattern shows a molecular ion peak at mass-to-charge ratio 400.06, representing the protonated molecule [16]. The most abundant daughter ion fragment appears at mass-to-charge ratio 123.91 in product ion spectra [16].

| Spectroscopic Method | Key Absorption/Peak | Significance |

|---|---|---|

| Ultraviolet | 247 nanometers | Maximum absorption |

| Mass Spectrometry | 400.06 m/z | Protonated molecular ion |

| Mass Spectrometry | 123.91 m/z | Major fragment ion |

Structure-Property Relationships

The structural features of 21-Deacetoxy Deflazacort directly influence its physicochemical properties and molecular behavior [2] [24]. The presence of the methyl-oxazoline ring system contributes to the compound's distinct pharmacokinetic profile compared to conventional corticosteroids [24]. The hydroxyl group at position 11 enhances hydrogen bonding capacity while maintaining the compound's overall lipophilic character [2].

The absence of the acetoxy group at position 21, which distinguishes this compound from its parent deflazacort molecule, affects both solubility and metabolic stability [2] [24]. This structural modification influences the compound's interaction with biological systems and its distribution properties [24].

The steroid backbone provides structural rigidity while the heterocyclic oxazoline ring introduces conformational flexibility that may influence receptor binding characteristics [2] [24]. The multiple stereocenters create a three-dimensional structure that determines the compound's molecular recognition properties and biological activity profile [2].

Historical Synthetic Approaches

The synthetic development of 21-Deacetoxy Deflazacort has evolved significantly since the early exploration of oxazoline-containing corticosteroids. Initial synthetic approaches were documented in patent literature, particularly the pioneering work by Gondola Ge Lubolaipei described in patent GB1077392 [1]. These early methodologies presented substantial challenges for industrial implementation due to their reliance on expensive and hazardous reagents.

The historical synthesis pathways typically involved the use of explosive nitrine reagents for ring-opening reactions, expensive platinum catalysts for hydrogenation steps, and brominated compounds for dehydrogenation processes [1]. These approaches required extensive safety protocols and sophisticated equipment, making them economically unfavorable for large-scale production. Furthermore, the environmental impact of these processes was considerable, as they generated significant amounts of toxic waste and required the use of substances with serious pollution potential [1].

Traditional synthetic routes often employed lengthy reaction sequences with numerous protection and deprotection steps. The complexity of these multi-step processes resulted in low overall yields and required extensive purification procedures at each stage. Patent documentation GB111908 and EP0322630 subsequently disclosed alternative approaches, but these still retained many of the fundamental limitations of the original methodologies [1].

Contemporary Synthetic Pathways

Modern synthetic approaches to 21-Deacetoxy Deflazacort have been developed to address the limitations of historical methods while maintaining high product quality and yield. Contemporary pathways focus on more efficient reaction sequences and the use of environmentally benign reagents.

Phytosterol-Based Synthesis

Contemporary synthetic strategies have increasingly turned to phytosterol-based starting materials as economically viable and sustainable alternatives to traditional precursors. The utilization of plant sterols, particularly those derived from soybean oil processing, has emerged as a preferred approach for 21-Deacetoxy Deflazacort synthesis [3].

Stigmasterol and sitosterol, abundant compounds obtained from soybean oil leftover materials, serve as excellent starting points for steroid synthesis [3]. These phytosterols provide the basic steroid backbone while offering cost advantages over synthetic alternatives. The conversion of stigmasterol to steroid intermediates involves fermentation processes that achieve the introduction of essential hydroxyl groups at specific positions on the steroid nucleus.

The phytosterol-based synthesis pathway typically begins with 11-hydroxy-1,4-androstadienedione, which can be obtained through fermentation of phytosterol extracts . This approach eliminates many of the hazardous chemical steps required in traditional synthesis while providing access to the desired stereochemistry. The fermentation process utilizes specific microorganisms capable of introducing the 11β-hydroxyl group with high selectivity and yield.

However, phytosterol-based synthesis presents its own challenges, including the need for consistent raw material quality, optimization of fermentation conditions, and the development of efficient downstream processing methods. The variability in phytosterol composition from different sources requires careful standardization of starting materials to ensure reproducible results.

Deflazacort Dehydrogenation Methods

An alternative contemporary approach involves the direct dehydrogenation of deflazacort to produce 21-Deacetoxy Deflazacort. This method represents a more direct transformation that can potentially offer advantages in terms of reaction selectivity and overall process efficiency .

The dehydrogenation approach typically employs oxidative conditions to remove the acetoxy group at the 21-position while maintaining the integrity of other functional groups. This transformation requires careful control of reaction conditions to achieve selective deacetylation without affecting the oxazoline ring system or other sensitive functionalities.

Recent studies have explored various oxidizing agents and reaction conditions for this transformation. The use of enzymatic deacetylation has shown particular promise, as it offers high selectivity and operates under mild conditions . Enzymatic methods can achieve the desired transformation without the formation of significant side products, leading to simplified purification procedures.

Chemical dehydrogenation methods have also been investigated, utilizing reagents such as chromium-based oxidizing agents or electrochemical methods. These approaches require optimization of reaction parameters including temperature, pH, and reaction time to achieve optimal yields while minimizing the formation of impurities.

Industrial Production Methods

The industrial synthesis of 21-Deacetoxy Deflazacort requires robust, scalable processes that can deliver consistent product quality while maintaining economic viability. Modern industrial approaches integrate multiple synthetic strategies to optimize overall process efficiency.

Raw Material Selection

Industrial production of 21-Deacetoxy Deflazacort relies heavily on the careful selection and qualification of raw materials. The choice of starting materials significantly impacts both the synthetic route and the final product quality. Contemporary industrial processes primarily utilize phytosterol-derived starting materials due to their availability, cost-effectiveness, and environmental advantages [3].

The selection of 11-hydroxy-1,4-androstadienedione as a primary starting material offers several advantages for industrial synthesis. This compound can be consistently produced through well-established fermentation processes using soybean-derived phytosterols, providing a renewable and economically viable feedstock . The standardization of this starting material requires rigorous quality control measures to ensure consistent purity, stereochemistry, and absence of contaminants that could impact downstream processing.

Quality control protocols for raw material selection include comprehensive analytical characterization using high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry. These analytical methods ensure that starting materials meet the required specifications for identity, purity, and enantiomeric excess before entering the synthetic sequence.

Supply chain management represents another critical aspect of raw material selection. Industrial producers must establish reliable sources for phytosterol feedstocks while maintaining backup suppliers to ensure continuity of production. The seasonal variation in agricultural outputs requires careful inventory management and quality assessment of materials from different harvest periods.

Process Optimization Strategies

Industrial production processes for 21-Deacetoxy Deflazacort employ sophisticated optimization strategies to maximize yield, minimize waste, and ensure consistent product quality. These strategies encompass reaction engineering, process intensification, and advanced control systems.

One-pot synthesis methodologies have emerged as particularly valuable approaches for industrial production. By combining multiple reaction steps in a single vessel, these methods reduce material handling requirements, minimize intermediate isolation steps, and improve overall process efficiency [1]. The development of one-pot approaches requires careful optimization of reaction conditions to ensure compatibility between different synthetic transformations.

Reaction condition optimization involves systematic investigation of parameters such as temperature, pressure, solvent selection, and catalyst loading. Statistical design of experiments methodologies enables efficient exploration of the parameter space while minimizing the number of required experiments. Response surface modeling techniques help identify optimal operating conditions that maximize desired outcomes while constraining undesired side reactions.

Catalyst selection and optimization represent critical elements of process development. The choice of catalysts affects not only reaction rate and selectivity but also downstream processing requirements and environmental impact. Heterogeneous catalysts are often preferred for industrial applications due to their ease of separation and potential for recycling.

Process intensification strategies focus on improving mass and heat transfer while reducing equipment footprint and energy consumption. The implementation of continuous flow reactors, microreactor technology, and advanced mixing systems can significantly enhance process efficiency compared to traditional batch operations.

Green Chemistry Approaches

Environmental sustainability has become a central consideration in the industrial production of 21-Deacetoxy Deflazacort. Green chemistry principles guide the development of more sustainable synthetic processes that minimize environmental impact while maintaining product quality and economic viability.

The elimination of hazardous reagents represents a fundamental aspect of green chemistry implementation. Traditional synthetic approaches that relied on explosive nitrine reagents and toxic brominated compounds have been replaced with safer alternatives [1]. The development of catalytic processes that operate under mild conditions reduces the need for extreme temperatures and pressures, improving both safety and energy efficiency.

Solvent selection plays a crucial role in green chemistry implementation. The replacement of chlorinated solvents and other environmentally problematic media with water, alcohols, or other benign solvents reduces environmental impact and improves worker safety. Solvent recycling systems enable the recovery and reuse of solvents, further reducing waste generation and operating costs.

Biocatalytic approaches have gained significant attention as green chemistry solutions for steroid synthesis [5] [6]. Enzymatic transformations operate under mild conditions, exhibit high selectivity, and often eliminate the need for protecting groups. The development of engineered enzymes with improved stability and selectivity has expanded the scope of biocatalytic applications in industrial steroid synthesis.

Waste minimization strategies focus on reducing the generation of by-products and improving atom economy. The design of synthetic routes that maximize the incorporation of starting material atoms into the final product reduces waste generation and improves resource efficiency. Cascade reactions and multi-component processes contribute to waste reduction by eliminating intermediate purification steps.

Synthetic Challenges and Solutions

The synthesis of 21-Deacetoxy Deflazacort presents numerous technical challenges that require innovative solutions. Understanding these challenges and their corresponding solutions is essential for the continued development of improved synthetic methodologies.

Stereoselectivity Control remains one of the most significant challenges in 21-Deacetoxy Deflazacort synthesis. The compound contains multiple stereocenters that must be established with high selectivity to ensure biological activity. Traditional approaches have relied on substrate-controlled reactions and the use of chiral auxiliaries. Contemporary solutions include the development of chiral catalysts that can direct stereochemical outcomes with high precision [6]. Biocatalytic methods using engineered enzymes offer exceptional stereoselectivity and operate under environmentally benign conditions.

Regioselectivity Issues arise from the presence of multiple reactive sites within the steroid framework. The selective functionalization of specific positions while leaving others unchanged requires careful reaction design. Modern solutions include the use of directing groups that coordinate with metal catalysts to achieve site-selective transformations. C-H activation methodologies have emerged as powerful tools for achieving regioselective functionalization of steroid substrates [6].

Yield Optimization challenges stem from the complexity of the synthetic sequences and the potential for side reactions. Low yields in key steps can significantly impact the overall process economics. Solutions include the development of more efficient catalysts, optimization of reaction conditions using design of experiments approaches, and the implementation of continuous flow processes that offer better control over reaction parameters [7].

Environmental Impact concerns have driven the development of greener synthetic approaches. Traditional methods often generated significant amounts of toxic waste and required hazardous reagents. Contemporary solutions emphasize the use of renewable feedstocks, catalytic processes that operate under mild conditions, and the development of biodegradable reagents [8] [9].

Scale-up Difficulties present significant challenges when transitioning from laboratory-scale synthesis to industrial production. Issues include heat and mass transfer limitations, mixing efficiency, and equipment design considerations. Solutions involve the use of continuous flow technologies, modular reactor designs, and advanced process modeling to predict and optimize large-scale performance [10].

Recent Advances in Synthetic Methodologies

The field of 21-Deacetoxy Deflazacort synthesis continues to evolve with the incorporation of cutting-edge technologies and methodologies. Recent advances have focused on improving efficiency, sustainability, and scalability while reducing costs and environmental impact.

Continuous Flow Technology has emerged as a transformative approach for steroid synthesis, offering advantages in terms of heat and mass transfer, reaction control, and scalability [10] [7]. Flow chemistry enables precise control of reaction parameters, improved safety through reduced inventory of hazardous materials, and opportunities for process intensification. Recent applications in steroid synthesis have demonstrated significant improvements in yield, selectivity, and throughput compared to traditional batch processes.

Photochemistry Applications represent an exciting frontier in steroid synthesis, offering new opportunities for selective transformations under mild conditions [10] [7]. Photocatalytic methods can achieve challenging transformations that are difficult to accomplish using conventional thermal processes. The development of visible-light-mediated reactions has expanded the scope of photochemical applications while reducing energy requirements.

Biocatalytic Approaches have gained considerable momentum as sustainable alternatives to chemical synthesis [5] [6]. Engineered enzymes with improved stability, selectivity, and substrate scope offer new possibilities for efficient steroid synthesis. Recent advances include the development of artificial enzyme cascades that can perform multiple transformations in sequence, reducing the need for intermediate isolation and purification.

Machine Learning and Artificial Intelligence applications have begun to impact synthetic methodology development through predictive modeling, reaction optimization, and retrosynthetic planning. These computational approaches can accelerate method development by identifying promising reaction conditions and predicting potential challenges before experimental work begins.

Advanced Analytical Technologies support method development through real-time monitoring of reactions, improved characterization of intermediates and products, and enhanced understanding of reaction mechanisms. In-line spectroscopic methods enable process optimization and quality control while reducing analysis time and sample consumption.